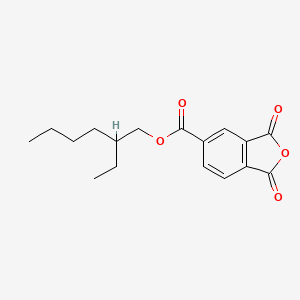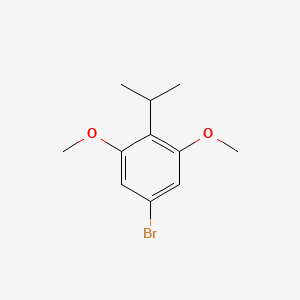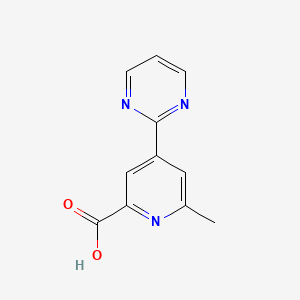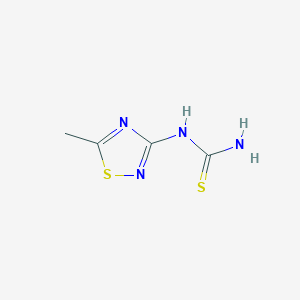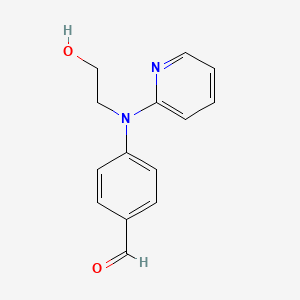
4-((2-Hydroxyethyl)(pyridin-2-yl)amino)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((2-Hydroxyethyl)(pyridin-2-yl)amino)benzaldehyde is a chemical compound with the molecular formula C14H14N2O2 and a molecular weight of 242.27 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry . It is known for its role as an intermediate in the synthesis of various biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Hydroxyethyl)(pyridin-2-yl)amino)benzaldehyde typically involves the reaction of 2-hydroxyethylamine with 2-pyridinecarboxaldehyde under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated to reflux for several hours, followed by cooling and purification through recrystallization.
Industrial Production Methods
化学反応の分析
Types of Reactions
4-((2-Hydroxyethyl)(pyridin-2-yl)amino)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base, such as sodium hydroxide (NaOH).
Major Products
Oxidation: 4-((2-Hydroxyethyl)(pyridin-2-yl)amino)benzoic acid.
Reduction: 4-((2-Hydroxyethyl)(pyridin-2-yl)amino)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-((2-Hydroxyethyl)(pyridin-2-yl)amino)benzaldehyde has several scientific research applications:
作用機序
The mechanism of action of 4-((2-Hydroxyethyl)(pyridin-2-yl)amino)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function . The exact pathways involved depend on the specific application and the molecular target being studied .
類似化合物との比較
Similar Compounds
4-(2-Pyridyl)benzaldehyde: Similar structure but lacks the hydroxyethyl group.
4-(2-Hydroxyethyl)benzaldehyde: Similar structure but lacks the pyridin-2-yl group.
Uniqueness
4-((2-Hydroxyethyl)(pyridin-2-yl)amino)benzaldehyde is unique due to the presence of both the hydroxyethyl and pyridin-2-yl groups, which confer specific chemical properties and reactivity . This dual functionality makes it a versatile intermediate in the synthesis of various biologically active molecules.
特性
分子式 |
C14H14N2O2 |
|---|---|
分子量 |
242.27 g/mol |
IUPAC名 |
4-[2-hydroxyethyl(pyridin-2-yl)amino]benzaldehyde |
InChI |
InChI=1S/C14H14N2O2/c17-10-9-16(14-3-1-2-8-15-14)13-6-4-12(11-18)5-7-13/h1-8,11,17H,9-10H2 |
InChIキー |
OJHKCJXJCUMFJW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)N(CCO)C2=CC=C(C=C2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



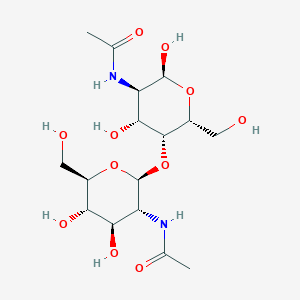
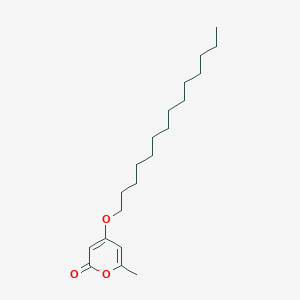
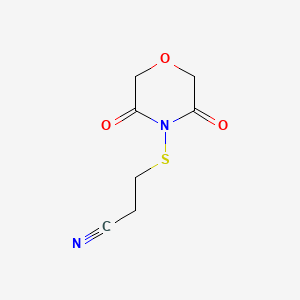
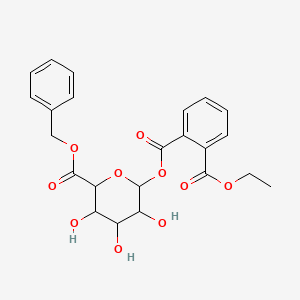
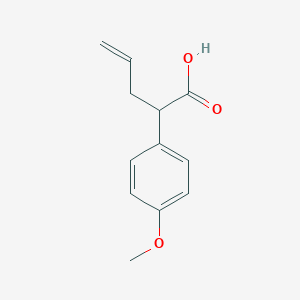

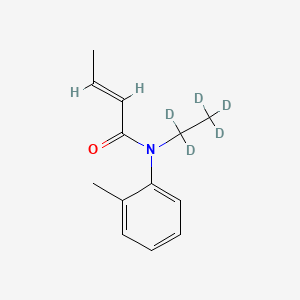
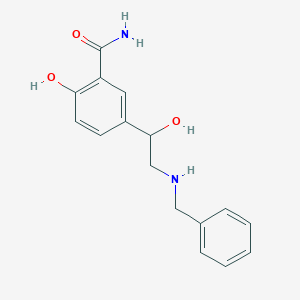
![Ethyl 2-[methyl-(6-methyl-2-nitropyridin-3-yl)amino]acetate](/img/structure/B13850994.png)
